molecular formula C18H22N2O4 B2675000 Boc-(R)-gamma-(4-cyano-benzyl)-L-proline CAS No. 1217684-11-1

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

Cat. No. B2675000
CAS RN: 1217684-11-1
M. Wt: 330.384
InChI Key: FLPKPHIPSKPATG-CABCVRRESA-N
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Description

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline, also known as Boc-R-CN-Pro, is an organocatalyst used for asymmetric synthesis of a variety of compounds. It is a chiral proline derivative that can be used to promote enantioselective reactions. It is a highly efficient and cost-effective catalyst for a variety of organic reactions, such as Michael addition, aldol reactions, and Mannich reactions. Boc-R-CN-Pro is a relatively new organocatalyst, and its use in asymmetric synthesis has been growing in recent years due to its high efficiency and low cost.

Scientific Research Applications

Homopolypeptides and Copolypeptides Synthesis

L-Proline's unique conformational properties due to its cyclized substituted α-amino group have been exploited in synthesizing well-defined homopolypeptides and copolypeptides. The use of Boc-protected amino acids, including derivatives of L-proline, has enabled the synthesis of highly pure N-carboxy anhydrides (NCAs), leading to well-defined poly(L-proline) (PLP) homopolymers and various copolypeptides. This approach has opened new pathways in polymer chemistry and materials science by providing access to polymers with high molecular and compositional homogeneity (Gkikas et al., 2011).

Chiral Separation of Proline Derivatives

The chiral separation of proline derivatives, including Boc-proline, has been extensively studied using high-performance liquid chromatography (HPLC). These studies are crucial for the pharmaceutical industry, where enantiomerically pure compounds are needed. The research has shown that proline derivatives can be separated with good resolution, contributing significantly to the field of chiral analysis and separation science (Zhao & Pritts, 2007).

Catalytic Properties in Organic Synthesis

Boc-L-proline has been identified as a chiral ligand for enantioselective reactions, such as the phenylacetylene addition to aromatic aldehydes. This application demonstrates the utility of proline derivatives in asymmetric catalysis, providing a pathway to synthesize compounds with good yields and enantioselectivities. Such developments are instrumental in advancing the methodologies available for synthesizing chiral molecules (Zhou et al., 2004).

Novel Conjugates for Catalysis

Research into novel O-ferrocenoyl hydroxyproline conjugates showcases the innovative approaches to catalyst design using proline derivatives. These conjugates, protected by the Boc group at the N-terminus, have been studied for their catalytic properties, particularly in aldol addition reactions. Such studies underscore the versatility of proline derivatives in developing new catalytic systems with potential applications in synthetic chemistry (Al-Momani & Lataifeh, 2013).

Conformational Studies and Peptide Synthesis

The synthesis and study of peptides containing proline derivatives have provided insights into peptide conformation and stability. The use of Boc-protected proline in synthesizing peptides has been a critical tool in peptidomimetic chemistry, enabling the design of peptides with specific structural features for research in biochemistry and pharmacology. Such studies contribute to our understanding of peptide behavior and the potential development of therapeutic agents (Karle et al., 1987).

Mechanism of Action

The mechanism of action of “Boc-®-gamma-(4-cyano-benzyl)-L-proline” is not explicitly mentioned in the search results .

properties

IUPAC Name

(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPKPHIPSKPATG-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

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